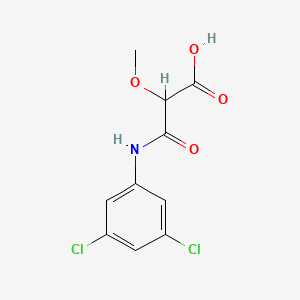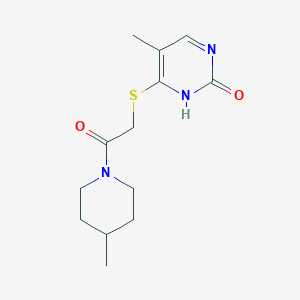
5-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has unique properties that make it an attractive target for research in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Antitumor Activity
Research indicates that certain pyrimidine derivatives exhibit potent antitumor properties. For example, studies on compounds structurally similar to the queried chemical have shown significant antimitotic effects, implying their potential in cancer treatment. Compounds like "N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid" demonstrate inhibitory activity against both human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are key enzymes in the folate pathway crucial for DNA synthesis in cancer cells, suggesting a dual-targeted approach to cancer therapy (Gangjee et al., 2005).
Herbicidal Activities
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea and its derivatives have shown promising herbicidal activities against certain plant species. These findings indicate the potential application of pyrimidine derivatives as herbicides, offering a novel approach to weed control (Liang Fu-b, 2014).
Antimicrobial Properties
Studies on pyrimidine linked pyrazole heterocyclics synthesized through microwave irradiation demonstrate significant insecticidal and antibacterial potential. This highlights the role of pyrimidine derivatives in developing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Propiedades
IUPAC Name |
5-methyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-9-3-5-16(6-4-9)11(17)8-19-12-10(2)7-14-13(18)15-12/h7,9H,3-6,8H2,1-2H3,(H,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYHAGKLEVIKME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=C(C=NC(=O)N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(2,2-Difluoroethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2387434.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2387436.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2387437.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2387439.png)
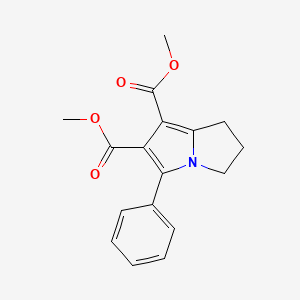
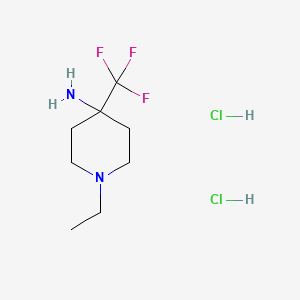
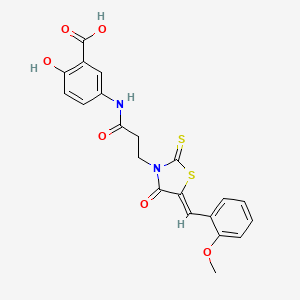
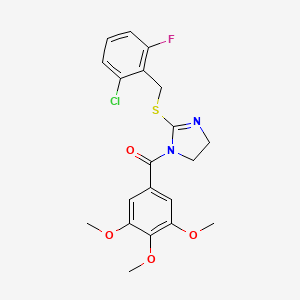
![2-chloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2387448.png)
![N-benzyl-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2387449.png)
![Tert-butyl 6-chloro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2387450.png)
![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B2387452.png)
